methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O8S/c1-24-14(20)6-18-8-4-10-11(26-7-25-10)5-12(8)28-16(18)17-15(21)9-2-3-13(27-9)19(22)23/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCUGXSQOUKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-])OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves multiple steps, starting with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final steps involve the formation of the benzothiazole ring and the dioxolo moiety through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium and copper are often employed to facilitate the various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various carbonyl-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Gold nanoclusters, sodium carbonate, and methanol.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carbonyl-containing nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted nitrofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves the interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparisons
Benzothiazole Derivatives: The target compound’s benzothiazole core is shared with Ethyl 2-(6,7-dimethylimidazo[2,1-b][1,3]benzothiazol-2-yl)acetate . However, the latter’s imidazole fusion and methyl groups may enhance lipophilicity (LogP = 3.27) compared to the target compound’s polar nitrofuran and dioxolane groups.
Nitrofuran-Containing Compounds: The 5-nitrofuran moiety is a hallmark of antimicrobial agents (e.g., nitrofurantoin).
1,3-Dioxolane Derivatives :
- Azilsartan Medoxomil shares the 1,3-dioxolane ring but lacks the benzothiazole and nitrofuran groups. Its success as an antihypertensive highlights the dioxolane’s role in improving pharmacokinetics, a feature likely shared by the target compound.
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for imine-linked heterocycles, such as the reaction of benzothiazole amines with nitrofuran carbonyl chlorides under basic conditions . This contrasts with the multi-step protocols required for thiophene-pyrazole hybrids (e.g., compound 7a) .
Research Findings and Gaps
- Computational Similarity Analysis: Methods like Tanimoto coefficients or pharmacophore mapping (as discussed in ) could quantify structural similarity between the target compound and its analogues. For example, its nitrofuran group may align with pharmacophores of known antimicrobials, while the dioxolane ring may enhance similarity to CNS-targeting drugs .
- Biological Data Limitations: While heterocyclic amines (e.g., Harman, Norharman) are well-studied in food chemistry , direct pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize assays for antimicrobial, cytotoxic, and metabolic stability profiles.
Biological Activity
Methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrofuran moiety linked to a benzothiazole structure through an imino group, which contributes to its biological activity. The presence of the nitro group is significant as it enhances the compound's reactivity and interaction with biological targets.
Structural Formula
Key Functional Groups
- Nitrofuran : Known for antimicrobial properties.
- Benzothiazole : Associated with various biological activities including anticancer effects.
- Dioxole : Contributes to the stability and solubility of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as an alternative treatment for resistant infections .
The antimicrobial activity is primarily attributed to the nitrofuran moiety, which interferes with bacterial DNA synthesis. This mechanism is crucial in combating resistant strains that evade conventional antibiotics.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. The benzothiazole component is known for its ability to induce apoptosis in cancer cells. In vitro assays indicated that the compound can inhibit the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : A series of tests on human cancer cell lines revealed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, highlighting its potential for further development as an anticancer agent.
Cytotoxicity and Safety Profile
While assessing the biological activity, it is crucial to evaluate cytotoxicity. Current data suggest that this compound exhibits low toxicity in mammalian cell lines, making it a promising candidate for therapeutic applications .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing intermediates (e.g., substituted benzothiazoles) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Reaction optimization may include varying molar ratios, temperature (e.g., 80–110°C), and solvent systems to improve yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification challenges may arise due to the compound’s fused heterocyclic structure, necessitating gradient chromatography or selective recrystallization.
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS or NMR. Refer to safety data sheets for guidance on handling nitro groups and reactive intermediates, which may decompose exothermically under extreme conditions .
- Key Considerations : The nitro group on the furan ring may render the compound light-sensitive; store in amber vials under inert atmosphere.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Purity : HPLC with UV detection (λ = 254–300 nm) or UPLC-MS.
- Structural Confirmation : High-resolution MS for molecular weight, - and -NMR for functional groups (e.g., acetate ester protons at δ 3.7–4.1 ppm), and X-ray crystallography for absolute configuration (if crystalline) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or mechanism of action of this compound?
- Methodology : Perform molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., bacterial nitroreductases or DNA gyrases) to evaluate binding affinity. Use DFT calculations to assess redox potential of the nitro group, which may correlate with prodrug activation or cytotoxicity .
- Data Contradictions : Experimental IC values may conflict with docking scores due to unaccounted solvation effects or protein flexibility. Validate with in vitro enzymatic assays.
Q. What strategies can address contradictory results in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Systematic Variation : Synthesize analogs with modifications to the nitrofuran (e.g., replacing nitro with cyano) or benzothiazole (e.g., halogenation) moieties.
- Multivariate Analysis : Apply QSAR models to identify physicochemical descriptors (logP, polar surface area) governing activity. Cross-validate with biological data (e.g., antimicrobial potency) .
- Challenges : Bioactivity discrepancies may arise from off-target effects or metabolic instability. Use metabolic profiling (e.g., liver microsomes) to identify labile sites.
Q. How can process control and simulation improve the scalability of this compound’s synthesis?
- Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor reaction kinetics. Use Aspen Plus® simulations to optimize heat and mass transfer during scale-up, particularly for exothermic steps involving nitro groups .
- Separation Challenges : Leverage membrane technologies (e.g., nanofiltration) or crystallization engineering to isolate the product from byproducts (e.g., unreacted imino intermediates) .
Q. What experimental frameworks link the compound’s theoretical design (e.g., nitroheterocyclic pharmacophore) to observed biological outcomes?
- Methodology : Align synthesis with the "bioisosteric replacement" concept, where the dioxolo-benzothiazole scaffold mimics natural cofactors or enzyme substrates. Validate via competitive inhibition assays and crystallographic studies of target-ligand complexes .
- Theoretical Basis : The nitro group’s electron-withdrawing nature may enhance redox cycling, generating reactive oxygen species (ROS) in anaerobic pathogens. Test ROS generation using fluorescent probes (e.g., DCFH-DA) .
Methodological Resources
- Synthesis : Ref. provides a template for heterocyclic condensation.
- Safety : Refs. outline protocols for handling nitro compounds and急救措施.
- Computational Tools : Ref. details QSAR validation steps.
- Process Engineering : Ref. classifies membrane technologies for purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
